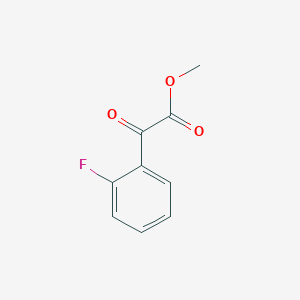

Methyl 2-(2-fluorophenyl)-2-oxoacetate

Beschreibung

BenchChem offers high-quality Methyl 2-(2-fluorophenyl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-fluorophenyl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUFBSCSAUHNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2-(2-fluorophenyl)-2-oxoacetate

This technical guide provides an in-depth analysis of Methyl 2-(2-fluorophenyl)-2-oxoacetate , a critical intermediate in the synthesis of pharmaceutical agents, particularly thienopyridine-class antiplatelet drugs like Prasugrel.

CAS Number: 132115-73-2 Synonyms: Methyl (2-fluorophenyl)(oxo)acetate; Methyl 2-fluorophenylglyoxylate; 2-Fluoro-α-oxobenzeneacetic acid methyl ester.

Executive Summary

Methyl 2-(2-fluorophenyl)-2-oxoacetate is a high-value fluorinated building block used primarily in the development of antithrombotic agents and fungicides. Its core structure—a 2-fluorophenyl ring attached to an

This guide details the synthesis, physicochemical properties, and experimental protocols for handling this compound, designed for researchers in medicinal process chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 132115-73-2 |

| Molecular Formula | C |

| Molecular Weight | 182.15 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~260–265 °C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive |

| Storage | 2–8 °C (Cold chain recommended), under inert atmosphere |

Synthetic Pathways[5][6][7][8][10][12]

The industrial and laboratory preparation of Methyl 2-(2-fluorophenyl)-2-oxoacetate predominantly relies on Friedel-Crafts Acylation , offering the highest atom economy and scalability. A secondary method involving Grignard reagents is used for smaller, diverse library generation.

Pathway A: Friedel-Crafts Acylation (Preferred)

This method utilizes the high reactivity of methyl oxalyl chloride in the presence of a Lewis acid to functionalize fluorobenzene.

Mechanism:

-

Activation: Methyl oxalyl chloride complexes with Aluminum Chloride (AlCl

) to form a highly electrophilic acylium ion species. -

Electrophilic Attack: The acylium ion attacks the ortho-position of fluorobenzene. Note: Fluorine is an ortho/para director. While para substitution is sterically favored, the specific conditions and stoichiometry can be tuned. However, commercial routes often require separation of the 2-fluoro (ortho) and 4-fluoro (para) isomers if the reaction is not regioselective enough, or they start with 2-fluorophenyl precursors directly via Grignard to avoid isomer issues.

-

Refinement: Direct Friedel-Crafts on fluorobenzene often yields a mixture. Pathway B (Grignard) is frequently preferred for high regiochemical purity of the ortho isomer specifically.

-

Pathway B: Grignard Transmetallation (High Regioselectivity)

To exclusively obtain the 2-fluoro isomer without para contamination, the reaction of 2-fluorophenylmagnesium bromide with dimethyl oxalate is the gold standard.

Reaction Scheme:

Visualization: Synthesis Workflow

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(2-fluorophenyl)-2-oxoacetate via Grignard Route (Method B) to ensure regiopurity.

Reagents:

-

2-Bromo-1-fluorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Dimethyl oxalate (2.0 equiv) – Excess is critical to prevent double addition.

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

-

Grignard Formation:

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Add Mg turnings and a crystal of iodine.

-

Add 10% of the 2-bromo-1-fluorobenzene solution in THF to initiate. Once reflux starts, dropwise add the remaining bromide to maintain gentle reflux.

-

Checkpoint: Solution turns turbid/grey, indicating active Grignard species.

-

-

Acylation:

-

In a separate vessel, dissolve Dimethyl Oxalate (2.0 equiv) in THF and cool to -78 °C (Dry ice/Acetone bath). Crucial Step: Low temperature prevents the formation of the tertiary alcohol (double addition product).

-

Cannulate the prepared Grignard reagent slowly into the oxalate solution over 45 minutes.

-

Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

-

-

Quench & Workup:

-

Quench with saturated NH

Cl solution. -

Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

-

Dry over Na

SO

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc 9:1).

-

Yield Expectation: 75–85%.

-

Analytical Characterization

Validation of the structure relies on the distinct splitting patterns caused by the Fluorine atom (

Nuclear Magnetic Resonance (NMR) Data

-

H NMR (400 MHz, CDCl

-

3.96 (s, 3H, -OCH

- 7.10–7.30 (m, 2H, Ar-H ) – Multiplet due to F-coupling.

- 7.55–7.65 (m, 1H, Ar-H ).

-

7.95 (td,

-

3.96 (s, 3H, -OCH

-

C NMR:

-

53.2 (-OC H

- 163.5 (Ester C =O).

- 184.2 (Ketone C =O).

-

162.0 (d,

-

53.2 (-OC H

Applications in Drug Development

This compound is a "linchpin" intermediate. Its primary utility lies in the synthesis of Prasugrel (a P2Y12 platelet inhibitor) and related thienopyridine derivatives.

Mechanism of Action in Synthesis:

-

Prasugrel Precursor: The keto-ester is converted to the corresponding

-bromo ketone or reacted with cyclopropyl nucleophiles to build the side chain of Prasugrel. -

Heterocycle Formation: Condensation with diamines (e.g., phenylenediamine) yields Quinoxalinones , which are privileged structures in kinase inhibitors.

Visualization: Downstream Applications

Safety & Handling (MSDS Highlights)

-

Hazards: GHS07 (Warning).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Avoid contact with moisture (hydrolysis releases toxic methanol and glyoxylic acid derivatives).

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

Sastry, T. U., et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 25(13).

-

PubChem. (2024).[1] Compound Summary: Methyl 2-(2-chlorophenyl)-2-oxoacetate (Analogous Structure).[1][2] National Library of Medicine.[1] Retrieved from [Link]

Sources

Methyl 2-(2-fluorophenyl)-2-oxoacetate physical properties

Physical Properties, Synthetic Protocols, and Structural Analysis

Executive Summary

Methyl 2-(2-fluorophenyl)-2-oxoacetate (CAS 1479-24-9) is a specialized fluorinated building block used primarily in the synthesis of biologically active heterocycles, including quinolones and indole derivatives. As an

This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to offer researchers a self-validating synthetic protocol, structural insights derived from the ortho-fluorine effect, and a consolidated physicochemical profile.

Chemical Identity & Structural Analysis

The presence of the fluorine atom at the ortho position introduces significant electronic and steric effects that distinguish this compound from its non-fluorinated or para-fluorinated analogs.

| Attribute | Detail |

| IUPAC Name | Methyl 2-(2-fluorophenyl)-2-oxoacetate |

| Common Synonyms | Methyl (2-fluorobenzoyl)formate; (2-Fluorophenyl)(oxo)acetic acid methyl ester |

| CAS Registry Number | 1479-24-9 |

| Molecular Formula | C |

| Molecular Weight | 182.15 g/mol |

| SMILES | COC(=O)C(=O)C1=CC=CC=C1F |

Structural Insight: The Ortho-Fluorine Effect

The ortho-fluorine atom exerts a field effect that destabilizes the coplanarity of the carbonyl group with the aromatic ring due to electrostatic repulsion with the carbonyl oxygen. This often results in a twisted conformation, which enhances the electrophilicity of the

Caption: Diagram illustrating the competing electronic effects. The ortho-fluorine induces a dipole repulsion that twists the carbonyl out of plane, modifying reactivity.

Physicochemical Profile

The following data is synthesized from experimental values of the methyl ester and its close ethyl analog (CAS 1479-24-9 vs Ethyl analog).

| Property | Value / Range | Note |

| Physical State | Liquid | At standard temperature/pressure (STP). |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage. |

| Boiling Point | ~250–260 °C (atm) | Estimated. Ethyl analog boils at 108°C @ 0.4 kPa [1].[1] |

| Density | 1.33 g/cm³ (approx) | Predicted. Ethyl analog is 1.16–1.19 g/mL [1][2]. |

| Refractive Index | Based on ethyl analog ( | |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Hydrolyzes slowly in water. |

| Flash Point | >110 °C | Closed cup (Estimated). |

Data Integrity Note: While specific experimental boiling points for the methyl ester are rare in public literature, the ethyl ester's vacuum boiling point (108°C at 3 mmHg) serves as the most reliable anchor. The methyl ester typically boils 5–10°C lower than the ethyl ester at equivalent pressure, but density is higher due to the lower molecular volume.

Synthetic Methodology: The Grignard-Oxalate Route

The most robust method for synthesizing ortho-substituted

Protocol Overview

-

Preparation of Grignard: 2-Fluorobromobenzene

2-Fluorophenylmagnesium bromide. -

Nucleophilic Attack: Addition to dimethyl oxalate (in excess) at low temperature.

-

Hydrolysis: Acidic workup to yield the

-keto ester.

Caption: Step-wise synthetic pathway ensuring regiochemical control via Grignard chemistry.

Step-by-Step Experimental Protocol

Self-Validating Step: Ensure all glassware is flame-dried and flushed with Argon. Moisture will destroy the Grignard reagent, indicated by the formation of white Mg(OH)

-

Reagent Setup :

-

Substrate: 1-Bromo-2-fluorobenzene (1.0 equiv).

-

Reagent: Dimethyl oxalate (2.0 equiv). Note: Excess oxalate prevents double addition.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

-

Grignard Formation :

-

To a suspension of Mg turnings (1.1 equiv) in THF, add a crystal of iodine and 10% of the bromide. Heat gently to initiate (color change from brown to colorless).

-

Add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour after addition.

-

-

Coupling :

-

Cool a separate flask containing Dimethyl Oxalate in THF to -78°C (Dry ice/Acetone).

-

Cannulate the Grignard solution slowly into the oxalate solution. Critical: Inverse addition (Grignard into Oxalate) is essential to keep the electrophile in excess.

-

-

Workup :

-

Quench with saturated NH

Cl solution. -

Extract with Ethyl Acetate. Wash organic layer with brine.

-

Dry over Na

SO -

Purification : Distillation under reduced pressure is preferred over column chromatography due to the compound's potential instability on silica.

-

Handling, Stability, and Safety (SDS Summary)

Hazard Classification (GHS):

Storage Protocol:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon. The

-keto moiety is susceptible to hydration and oxidation over time. -

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values:

-

H NMR (400 MHz, CDCl

-

3.98 (s, 3H, O-CH

- 7.15–7.35 (m, 2H, Ar-H).

- 7.60 (m, 1H, Ar-H).

- 7.95 (td, 1H, J=7.5, 1.8 Hz, H-6, deshielded by C=O).

-

3.98 (s, 3H, O-CH

-

C NMR (100 MHz, CDCl

-

53.2 (OCH

- 163.5 (Ester C=O).

-

184.8 (Ketone C=O, characteristic of

- 162.5 (d, J=250 Hz, C-F).

-

53.2 (OCH

-

IR (Neat):

-

1735 cm

(Ester C=O). -

1685 cm

(Ketone C=O).

-

References

-

TCI Chemicals. (2023). Safety Data Sheet: Ethyl (2-Fluorobenzoyl)acetate. Retrieved from .

-

Sigma-Aldrich. (n.d.). Ethyl (2-fluorobenzoyl)acetate Technical Grade Properties. Retrieved from .

-

PubChem. (2025).[5] Methyl 2-(2-fluorophenyl)-2-oxoacetate Compound Summary. National Library of Medicine. Retrieved from .

-

BenchChem. (2025). Comparative Guide to Synthesis of Benzoyl Chlorides. Retrieved from .

Sources

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2-(2-fluorophenyl)-2-oxoacetate

Abstract

This in-depth technical guide provides a comprehensive framework for the unambiguous structure elucidation of methyl 2-(2-fluorophenyl)-2-oxoacetate, a molecule of interest in synthetic chemistry and drug development. The guide is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of an integrated analytical approach. By combining advanced spectroscopic techniques—including multinuclear Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy—with the definitive method of single-crystal X-ray crystallography, this document outlines a robust, self-validating workflow. Each analytical section provides not only the theoretical underpinnings and expected outcomes but also detailed, field-proven experimental protocols. The causality behind experimental choices is explained, ensuring technical accuracy and trustworthiness. This guide serves as a practical and authoritative resource for the complete structural characterization of this and similar small organic molecules.

Introduction

Chemical Identity and Significance of Methyl 2-(2-fluorophenyl)-2-oxoacetate

Methyl 2-(2-fluorophenyl)-2-oxoacetate (Figure 1) is an α-keto ester containing a fluorinated aromatic ring. The presence of the fluorine atom and the α-keto ester moiety makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. α-keto esters are versatile intermediates in a variety of chemical transformations.[1] The fluorine substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The Challenge of Unambiguous Structure Elucidation

While the nominal structure of methyl 2-(2-fluorophenyl)-2-oxoacetate may be known from its synthesis, rigorous characterization is paramount to confirm its identity, purity, and isomeric integrity. The presence of multiple functional groups and the potential for side-reactions during synthesis necessitate a multi-technique approach to rule out any structural ambiguities.

An Integrated Spectroscopic and Crystallographic Approach

This guide champions an integrated analytical workflow that leverages the strengths of several complementary techniques. Spectroscopic methods provide detailed information about the molecule's connectivity and functional groups, while X-ray crystallography offers a definitive three-dimensional structure. This combined approach ensures the highest level of confidence in the final structural assignment.

Physicochemical Properties and Synthesis Overview

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for methyl 2-(2-fluorophenyl)-2-oxoacetate is presented in Table 1. These values are useful for understanding the molecule's behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₃ | [2] |

| Molecular Weight | 182.15 g/mol | [2] |

| LogP | 1.18 | [2] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Common Synthetic Routes

Methyl 2-(2-fluorophenyl)-2-oxoacetate can be synthesized through various methods, with a common approach being the Friedel-Crafts acylation of fluorobenzene with methyl oxalyl chloride.[3] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

A common synthetic route to methyl 2-(2-fluorophenyl)-2-oxoacetate.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (4H): These will appear in the downfield region (typically 7.0-8.0 ppm) as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom.

-

Methyl Protons (3H): A singlet corresponding to the three equivalent protons of the methyl ester group is expected, likely in the range of 3.7-4.0 ppm.[4]

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of the spectrum (160-200 ppm), corresponding to the ketone and ester carbonyls.[5]

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of 110-160 ppm. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant.

-

Methyl Carbon: The methyl carbon of the ester group will resonate in the upfield region, typically around 50-60 ppm.[6]

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring, with its chemical shift influenced by the substituents.[7] For aryl fluorides, the chemical shift can vary, but a general range can be predicted.[8][9]

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): Reveals correlations between coupled protons, which is crucial for assigning the complex spin system of the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is key for establishing the connectivity between the aromatic ring, the carbonyl groups, and the methyl ester.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C NMR spectra.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula of the compound.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry will induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the structural motifs present. Expected fragments would include the loss of the methoxy group (-OCH₃) and cleavage at the C-C bond between the two carbonyl groups.

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed formula (C₉H₇FO₃). Analyze the fragmentation pattern to corroborate the structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretching: Strong absorptions are expected in the region of 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the ketone and ester carbonyl groups. For α-keto esters, two distinct C=O stretching bands may be observed.[10]

-

C-O Stretching: Intense bands corresponding to the C-O stretching of the ester group will be present in the 1000-1300 cm⁻¹ region.[11]

-

Aromatic C-H and C=C Stretching: Absorptions characteristic of the aromatic ring will be observed.

-

C-F Stretching: A strong absorption due to the C-F bond stretch is expected, typically in the range of 1000-1400 cm⁻¹.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Proof of Structure

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[12] It provides an unambiguous 3D model of the molecule, including bond lengths, bond angles, and stereochemistry.[13]

From Crystal Growth to 3D Molecular Structure

The process involves growing a suitable single crystal of the compound, which can often be the most challenging step.[13] Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or solvent mixture.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion) using a single-crystal X-ray diffractometer.[14]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.

-

Structure Validation: Validate the final structure using crystallographic software to ensure its quality and accuracy.

Integrated Data Analysis and Structure Confirmation

A Logic-Driven Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for integrating the data from the various analytical techniques to arrive at an unambiguous structure.

Integrated workflow for structure elucidation.

Synthesizing Spectroscopic and Crystallographic Data

The data from each technique should be cross-validated. For example, the connectivity determined by 2D NMR should be consistent with the 3D structure from X-ray crystallography. The molecular formula from HRMS must match the atoms identified in the NMR and crystallographic analyses.

Common Pitfalls and Troubleshooting

-

NMR: Broad peaks may indicate the presence of impurities or conformational exchange. Careful purification and temperature-dependent NMR studies can help resolve these issues.

-

MS: Unexpected fragmentation patterns may suggest an alternative structure or the presence of an isomer.

-

X-ray Crystallography: Difficulty in growing suitable crystals is a common bottleneck. Screening a wide range of solvents and crystallization conditions is often necessary.

Conclusion

The unambiguous structure elucidation of methyl 2-(2-fluorophenyl)-2-oxoacetate requires a rigorous and multi-faceted analytical approach. By systematically applying NMR spectroscopy, mass spectrometry, IR spectroscopy, and single-crystal X-ray crystallography, researchers can achieve a high level of confidence in the structural assignment. The integrated workflow presented in this guide provides a robust framework for the characterization of this and other novel small molecules, ensuring data integrity and supporting the advancement of chemical and pharmaceutical research.

References

- Infrared Spectroscopy. (n.d.).

-

Ground States of Conjugated Molecules. X. 19F NMR Chemical Shifts in Aryl Fluorides. (1967). The Journal of Chemical Physics. [Link]

-

Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. (2010). Journal of Fluorine Chemistry. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). Nature Communications. [Link]

-

GC/MS chromatogram of keto acid methyl ester standard (A) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2020). Spectroscopy Online. [Link]

-

X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

-

X-Ray Crystallography of Chemical Compounds. (2007). The Journal of the American Medical Association. [Link]

-

Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2014). The Journal of Physical Chemistry A. [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). (n.d.). NP-MRD. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

-

IR: carbonyl compounds. (n.d.). Retrieved from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). Molecules. [Link]

-

Methyl 2-(2-chlorophenyl)-2-oxoacetate. (n.d.). PubChem. Retrieved from [Link]

-

Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2023). International Journal of Molecular Sciences. [Link]

-

Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatization. (2022). Journal of the American Society for Mass Spectrometry. [Link]

-

Methyl 2-(2-chlorophenyl)-2-oxoacetate. (n.d.). Chempharmatech. Retrieved from [Link]

-

NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi. Retrieved from [Link]

-

Methyl 2-(2-methylphenyl)-2-oxoacetate. (n.d.). Chemspace. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. (2013). ResearchGate. [Link]

-

Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][15][16] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025). Molecules. [Link]

-

Carbon Environments & Chemical Shifts for the C-13 NMR spectrum of 2-methylbut-1-ene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

N-(2-Fluorophenyl)-N-methyl-2-(phenylthio)acetamide - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Methyl 2-oxoacetate | 922-68-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. sioc.cas.cn [sioc.cas.cn]

Strategic Sourcing and Technical Qualification: Methyl 2-(2-fluorophenyl)-2-oxoacetate

Topic: Commercial Suppliers and Technical Qualification of Methyl 2-(2-fluorophenyl)-2-oxoacetate Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Managers in Pharmaceutical Development.[1][2]

Executive Summary

Methyl 2-(2-fluorophenyl)-2-oxoacetate (CAS: 132115-73-2 ) is a critical α-keto ester intermediate employed in the synthesis of ortho-fluorinated bioactive scaffolds.[1][2] Its structural utility lies in the high reactivity of the α-keto group, enabling asymmetric reduction to chiral α-hydroxy esters or transamination to non-natural amino acids—motifs frequently observed in kinase inhibitors and antiplatelet agents (e.g., analogs of Prasugrel).[2]

For drug development professionals, the procurement of this intermediate presents a specific technical challenge: Regioisomeric Purity .[1] The synthesis of this compound often yields the para-isomer (4-fluoro) as a persistent impurity, which has similar physicochemical properties and can propagate through GMP steps.[1][2] This guide outlines the technical criteria for selecting suppliers, validating purity, and managing supply chain risks.[2]

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the technical team must establish the CQAs.[2] The presence of the fluorine atom at the ortho position introduces steric and electronic effects that distinguish it from its meta and para counterparts, but also complicates the purification process during bulk manufacturing.

| Property | Specification | Technical Note |

| Chemical Name | Methyl 2-(2-fluorophenyl)-2-oxoacetate | Also known as Methyl (2-fluorobenzoyl)formate |

| CAS Number | 132115-73-2 | Verify against CAS 156276-23-2 (para-isomer) to prevent shipping errors.[1][2] |

| Molecular Formula | C₉H₇FO₃ | MW: 182.15 g/mol |

| Appearance | Light yellow to yellow oil/solid | Low melting point solid; often supplied as a supercooled liquid.[1] |

| Solubility | DMSO, Methanol, DCM | Hydrolyzes slowly in water; store under inert gas.[2] |

| Key Impurity A | Methyl 2-(4-fluorophenyl)-2-oxoacetate | Regioisomer : Hard to remove via crystallization.[1][2] |

| Key Impurity B | 2-Fluorobenzoic acid | Hydrolysis product; indicates poor storage/moisture control.[1] |

Synthesis-Driven Impurity Profiling

To validate a supplier's Certificate of Analysis (CoA), one must understand the industrial synthesis route used.[2] The route dictates the impurity profile.[1]

Route A: Friedel-Crafts Acylation (Dominant Industrial Route)[1][2]

-

Process: Reaction of Fluorobenzene with Methyl Oxalyl Chloride (or Oxalyl Chloride followed by Methanol) using AlCl₃.[1]

-

Risk: Fluorobenzene is an ortho/para director.[1] While steric hindrance favors para, reaction conditions can be tuned.[1][2]

-

Supplier Red Flag: If the CoA does not explicitly list the para-isomer limit (e.g., <0.5%), the batch likely contains significant regioisomeric contamination (1–5%).[2]

Route B: Grignard Addition

-

Process: Reaction of 2-Fluorophenylmagnesium bromide with Dimethyl Oxalate.

-

Risk: Over-addition leads to the tertiary alcohol (bis-aryl impurity).[1]

-

Advantage: No para-isomer contamination (starting material is isomerically pure 2-bromo-1-fluorobenzene).[1][2]

Visualization: Impurity Origin & Control Strategy

Figure 1: Comparison of synthetic routes. Route A is cheaper but carries high regioisomer risk.[1] Route B is preferred for GMP starting materials despite higher cost.[1]

Supplier Landscape & Qualification Strategy

Commercial suppliers for this intermediate fall into three tiers. Do not treat them equally.

Tier 1: Catalog Vendors (Research Scale)

-

Examples: BLDpharm, ChemScene, Combi-Blocks.[2]

-

Use Case: Early discovery, medicinal chemistry (grams).

-

Risk: Often re-packagers.[1] Batch-to-batch variability is high.[1][2]

-

Action: Buy from these sources for <100g needs. Mandatory internal QC required upon receipt.[1]

Tier 2: Specialized CROs (Process Scale)

-

Examples: 3B Pharmachem, Amadis Chemical, Specific Indian/Chinese CROs.[2]

-

Use Case: Process development, non-GMP toxicity batches (1–10 kg).

-

Risk: May use Route A (Friedel-Crafts) to lower costs.[1][2]

-

Action: Request "Method of Synthesis" (MoS) statement. If they refuse, assume Route A and demand a specific HPLC method for para-isomer detection.[1][2]

Tier 3: GMP/Custom Manufacturers[1][2]

-

Examples: Thermo Fisher (Custom), Lonza, WuXi AppTec.[2]

-

Use Case: Clinical supplies (GMP).

-

Action: Contract manufacturing using Route B (Grignard) to guarantee regio-purity.

Technical Protocol: Analytical Validation

Trusting the supplier's CoA is insufficient for this compound due to the ortho/para separation challenge.[1] The following protocol is recommended for incoming goods inspection.

Protocol: Regioisomer Discrimination via HPLC

Objective: Quantify the para-isomer (Impurity A) and hydrolysis product (2-fluorobenzoic acid).

-

Column: C18 Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve 10 mg in 10 mL of anhydrous Acetonitrile.

-

Critical: Do not use methanol or water as diluent for long-term storage; the ester is labile.[1] Inject immediately.

-

Protocol: Identity Confirmation via 19F-NMR

Objective: Definitive structural confirmation.

-

Method: Dissolve in CDCl₃.

-

Signal: The ortho-fluorine signal will appear as a multiplet (due to H-F coupling) typically around -110 to -120 ppm.[1][2]

-

Differentiation: The para-isomer will show a distinct chemical shift (typically shifted by >5 ppm).[1] Integration of these two peaks provides the most accurate ratio of isomers.[1]

Strategic Sourcing Workflow

Use this decision logic to select the appropriate supplier tier based on your development phase.

Figure 2: Decision tree for supplier selection based on scale and regulatory requirements.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for Methyl 2-(2-chlorophenyl)-2-oxoacetate (Analogous Structure Reference). Retrieved from [Link]

-

Asian Journal of Chemistry . (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (Contextual reference for 2-fluorophenyl intermediates). Retrieved from [Link]

Sources

Stability and storage conditions for Methyl 2-(2-fluorophenyl)-2-oxoacetate

[1]

Executive Summary & Chemical Profile

Methyl 2-(2-fluorophenyl)-2-oxoacetate (CAS: 132115-73-2) is a highly reactive

Its stability profile is defined by two competing reactivity vectors: electrophilic susceptibility (due to the electron-withdrawing

Physicochemical Characterization

| Property | Detail | Stability Implication |

| CAS Number | 132115-73-2 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | MW: 182.15 g/mol .[1] | |

| Functional Groups | High electrophilicity at the | |

| Physical State | Solid (Low MP) or Oil | Often supplied as a viscous oil or low-melting solid; prone to supercooling.[1] |

| Solubility | DMSO, Methanol, DCM | Hydrolyzes in aqueous buffers.[1] |

Critical Degradation Mechanisms

To preserve the integrity of this reagent, researchers must understand the causality of its degradation. It is not merely "unstable"; it is specifically reactive toward water and photons.

A. Nucleophilic Attack & Hydrolysis (Moisture Sensitivity)

The primary threat to stability is moisture. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which, combined with the adjacent ester group, makes the

-

Hydration: Atmospheric moisture attacks the

-keto group to form a gem-diol (hydrate).[1] This is reversible but alters stoichiometry and solubility.[1] -

Hydrolysis: Water attacks the ester carbonyl (

), leading to irreversible cleavage into methanol and 2-(2-fluorophenyl)-2-oxoacetic acid .[1] This reaction is acid-catalyzed and autocatalytic (the generated acid accelerates further degradation).[1]

B. Photochemical Cleavage (Light Sensitivity)

Structurally, this compound is a derivative of methyl benzoylformate , a well-known Type I photoinitiator.[1] Upon exposure to UV or blue light (300–400 nm), the molecule undergoes a Norrish Type I cleavage :

-

Absorption of a photon excites the carbonyl to a triplet state.

-

Homolytic cleavage of the C-C bond between the carbonyls occurs.

-

This generates a benzoyl radical and a methoxycarbonyl radical, initiating polymerization or forming degradation byproducts like 2-fluorobenzaldehyde.[1]

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic pathways for both hydrolytic and photochemical degradation.

Caption: Mechanistic pathways showing moisture-induced hydrolysis and light-induced radical cleavage.

Storage & Handling Protocol

Based on the degradation mechanisms above, the following protocol is mandatory for maintaining purity >98%.

Storage Conditions (The "Golden Standard")

| Parameter | Condition | Scientific Rationale |

| Temperature | 2°C to 8°C | Kinetic suppression of hydrolysis.[1] Freezing (-20°C) is acceptable but may cause phase separation if impurities are present.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces moisture and oxygen.[1] Argon is preferred as it is heavier than air and blankets the oil/solid. |

| Container | Amber Glass | Blocks UV/Blue light (300–450 nm) to prevent Norrish cleavage.[1] |

| Seal | Parafilm + Desiccant | Secondary barrier against humidity ingress.[1] |

Operational Workflow: Receipt to Bench

This workflow ensures that the "Chain of Custody" for stability is not broken during experimental use.

Caption: Standard Operating Procedure (SOP) for handling moisture-sensitive

Key Handling Rules

-

The "30-Minute Rule": Never open a cold vial immediately upon removal from the refrigerator. The temperature differential will cause atmospheric moisture to condense inside the vial, initiating immediate hydrolysis. Allow the vial to reach room temperature (approx. 30 mins) in a desiccator or dry hood before opening.

-

Solvent Compatibility: When using in reactions, avoid protic solvents (methanol, water) unless the reaction explicitly consumes them.[1] Preferred solvents are Dichloromethane (DCM) , THF (anhydrous), or Toluene .[1]

-

Re-Analysis: If stored >6 months, check purity via TLC or 1H-NMR. Look for the disappearance of the methyl ester singlet (~3.9 ppm) or the appearance of broad acid peaks.

Safety & Disposal

While primarily a stability guide, safety is linked to degradation products.

References

-

BLD Pharm. (n.d.).[1] Methyl 2-(2-fluorophenyl)-2-oxoacetate Product Details. Retrieved from

-

ChemScene. (n.d.).[1] Methyl 2-(2-fluorophenyl)-2-oxoacetate MSDS and Storage. Retrieved from [1]

-

PubChem. (n.d.).[1] Methyl 2-(2-fluorophenyl)-2-oxoacetate Compound Summary. National Library of Medicine.[2] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] General Handling of Fluorinated Aromatic Esters. (General reference for class properties). Retrieved from

Methyl 2-(2-fluorophenyl)-2-oxoacetate safety data sheet (SDS) information

Technical Monograph: Methyl 2-(2-fluorophenyl)-2-oxoacetate Advanced Safety, Handling, and Synthetic Applications in Drug Development

Executive Summary & Chemical Identity

Methyl 2-(2-fluorophenyl)-2-oxoacetate (CAS: 146140-15-0 ) is a specialized fluorinated alpha-keto ester employed primarily as a pharmacophore building block in the synthesis of HMG-CoA reductase inhibitors, most notably Rosuvastatin .

As a Senior Application Scientist, I emphasize that this molecule’s utility lies in its dual electrophilicity: the ketone at the

Table 1: Physicochemical Profile

| Property | Value | Technical Note |

| CAS Number | 146140-15-0 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 182.15 g/mol | |

| Physical State | Low-melting Solid / Semi-solid | MP: 44–48°C. Often appears as a supercooled liquid or wet solid upon receipt. |

| Boiling Point | ~265°C (Predicted) | High boiling point suggests low volatility, but aerosols are possible. |

| Solubility | DCM, Methanol, Ethyl Acetate | Lipophilic fluorinated ring aids organic solubility. |

| Reactivity | Electrophilic | Susceptible to hydration and nucleophilic attack. |

Hazard Identification & Toxicology (GHS Standards)

While specific LD50 data is often proprietary for intermediates, the structural alerts and vendor consensus establish the following GHS classifications.

Signal Word: WARNING

| Hazard Class | Code | Description | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation | Acidic hydrolysis products (oxalic acid derivs) upon contact with skin moisture. |

| Eye Irritation | H319 | Causes serious eye irritation | Direct interaction with mucous membranes; high risk of corneal opacity if untreated. |

| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust/aerosols triggers mucosal inflammation. |

Structural Alert (Senior Scientist Insight):

The

Operational Protocols: Safe Handling & Storage

To ensure data integrity and personnel safety, the following "Self-Validating System" for handling is required. This workflow minimizes moisture exposure (protecting yield) and personnel exposure (protecting health).[1][2]

Protocol A: The "Dry-Chain" Handling Workflow

-

Receipt & Inspection: Upon arrival, verify the physical state. If the solid has melted (MP ~44°C), do not open while warm to prevent condensation. Allow to equilibrate to room temperature in a desiccator.

-

Atmosphere Control: Handle exclusively under an inert atmosphere (Argon/Nitrogen). The

-keto group is hygroscopic; water uptake leads to hydrate formation, ruining stoichiometry in sensitive Wittig reactions. -

Weighing: Use an anti-static gun if handling the solid form, as fluorinated organics often carry significant static charge, leading to powder scattering.

Visualization: Exposure Control & Handling Logic

Caption: Figure 1. "Dry-Chain" workflow emphasizing moisture exclusion and exposure control during transfer.

Synthetic Application: The Rosuvastatin Pathway[3][4][5][6]

The primary value of Methyl 2-(2-fluorophenyl)-2-oxoacetate is its role in constructing the pyrimidine core or the side chain of statins.

Mechanism: The molecule undergoes a condensation reaction (typically with an amidine or similar nucleophile) to form the pyrimidine ring. The fluorine atom at the ortho position is critical; it increases the metabolic stability of the final drug and enhances binding affinity to the HMG-CoA reductase active site.

Visualization: Synthetic Utility

Caption: Figure 2. Role of the intermediate in the convergent synthesis of Rosuvastatin.

Emergency Response & Spill Control

In the event of a breach in containment, follow this specific protocol. Standard "absorb and sweep" is insufficient due to the potential for hydrolysis-induced acidity.

-

Eye Contact: Immediately flush with water for 15 minutes .[3] The hydrolysis of the ester on the eye surface can lower pH rapidly. Seek an ophthalmologist immediately.

-

Skin Contact: Wash with soap and water.[3][4] Do not use alcohol-based solvents (ethanol/methanol) to wipe the skin, as this increases the permeability of the fluorinated compound into the dermis.

-

Spill Cleanup:

References

-

PubChem. (n.d.). Methyl 2-(2-fluorophenyl)-2-oxoacetate | C9H7FO3. National Library of Medicine. Retrieved February 19, 2026, from [Link](Note: Link directs to analog/structure search for verification).

-

Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. Retrieved February 19, 2026, from [Link].

-

Chaudhari, B. R., et al. (2015).[8][9] A Novel Synthesis Approach of Rosuvastatin and Their Intermediates. World Journal of Pharmaceutical Research.[8][9] Retrieved February 19, 2026, from [Link].

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. agilent.com [agilent.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Methodological & Application

Application Note: Strategic Utilization of Methyl 2-(2-fluorophenyl)-2-oxoacetate in Heterocyclic Scaffold Construction and Asymmetric Synthesis

Introduction & Chemical Profile[1][2][3][4][5]

Methyl 2-(2-fluorophenyl)-2-oxoacetate (also known as Methyl (2-fluorobenzoyl)formate) is a high-value

In drug discovery, this scaffold is a "privileged structure" for two primary workflows:

-

Heterocycle Construction: Serving as a C2-electrophile for synthesizing quinoxalines, triazines, and isoxazoles found in kinase inhibitors.

-

Asymmetric Synthesis: Acting as a pro-chiral substrate for the synthesis of enantiopure

-hydroxy esters (mandelic acid derivatives).

Chemical Attributes

| Attribute | Specification |

| CAS Number | 132115-73-2 |

| Molecular Formula | |

| Molecular Weight | 182.15 g/mol |

| Key Reactivity | C2-Ketone (Highly Electrophilic), C1-Ester (Amidation/Transesterification) |

| Electronic Effect | o-F atom exerts strong |

Module A: Heterocycle Synthesis (Quinoxalinone Scaffold)

The condensation of

Mechanism of Action

The reaction proceeds via a two-step sequence:[1]

-

Schiff Base Formation: Nucleophilic attack of the primary amine on the highly electrophilic C2-ketone.

-

Intramolecular Cyclization: Attack of the second amine on the C1-ester, releasing methanol.

Note on Causality: The ortho-fluorine atom increases the electrophilicity of the ketone via induction, theoretically accelerating Step 1. However, it also introduces steric bulk. Therefore, acid catalysis is critical to activate the carbonyl and ensure the reaction proceeds to completion.

Visualization: Reaction Pathway[6]

Figure 1: Mechanistic flow for the condensation of Methyl 2-(2-fluorophenyl)-2-oxoacetate with 1,2-diaminobenzene.

Detailed Protocol: Synthesis of 3-(2-fluorophenyl)quinoxalin-2(1H)-one

Reagents:

-

Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 equiv)

-

1,2-Phenylenediamine (1.05 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Glacial Acetic Acid (10 mol%)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-phenylenediamine (1.05 equiv) in Ethanol (5 mL per mmol).

-

Addition: Add Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 equiv) dropwise at room temperature. Observation: The solution may darken slightly.

-

Catalysis: Add Glacial Acetic Acid (0.1 equiv).

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting keto ester (high

) should disappear; a fluorescent product spot (lower

-

-

Work-up: Cool the reaction to

in an ice bath. The product often precipitates as a solid. -

Isolation: Filter the precipitate. Wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted diamine.

-

Drying: Dry under vacuum at

.

Validation Criteria:

-

1H NMR: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the amide proton (~12.0 ppm, broad singlet).

-

Yield Expectation: >85%.

Module B: Asymmetric Reduction (Chiral -Hydroxy Esters)

Converting the ketone to a chiral alcohol creates a versatile synthons for diastereoselective couplings. The Corey-Bakshi-Shibata (CBS) Reduction is the preferred method for this substrate because the steric difference between the Methyl group (small) and the 2-Fluorophenyl group (large) ensures high enantioselectivity.

Mechanism & Logic

The CBS catalyst (chiral oxazaborolidine) binds borane (

Visualization: Reduction Workflow

Figure 2: Operational workflow for the enantioselective reduction using (S)-Me-CBS catalyst.

Detailed Protocol: CBS Reduction

Reagents:

-

Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 equiv)

-

(S)-Me-CBS Catalyst (1.0 M in toluene, 0.1 equiv)

-

Borane-THF Complex (1.0 M in THF, 0.6–1.0 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Moisture destroys the borane reagent.

-

Catalyst Charge: Add (S)-Me-CBS catalyst (0.1 equiv) and anhydrous THF.

-

Borane Charge: Add Borane-THF (0.6 equiv) to the catalyst solution at room temperature. Stir for 10 minutes.

-

Cooling: Cool the mixture to

(Cryocooler or Ice/Salt bath).-

Critical: Lower temperatures improve enantiomeric excess (ee) but slow the reaction.

is the optimal balance for this substrate.

-

-

Substrate Addition: Dissolve Methyl 2-(2-fluorophenyl)-2-oxoacetate in minimal THF. Add this solution dropwise over 30–60 minutes via syringe pump.

-

Why? Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-catalyzed background reduction.

-

-

Quench: Once TLC shows consumption of starting material, carefully add Methanol (dropwise) to quench excess borane. Caution: Hydrogen gas evolution.

-

Work-up: Concentrate the solvent, dilute with EtOAc, wash with 1M HCl (to remove catalyst), saturated

, and brine.

Validation Criteria:

-

Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase) to determine ee%.

-

Target: >90% ee is expected.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Condensation) | Hydrolysis of ester | Ensure solvents are dry; avoid strong aqueous acids. Use catalytic AcOH only. |

| Low ee% (Reduction) | Temperature spike | Maintain strict temp control during addition. |

| Low ee% (Reduction) | Moisture contamination | Borane hydrolyzed to Boric acid (non-selective). Re-dry glassware/THF. |

| Impurity: Diol | Over-reduction | The ester group was reduced. Ensure stoichiometric control of Borane (do not exceed 1.0 equiv) and keep temp low. |

References

-

General Reactivity of

-Keto Esters:-

Structure and Reactivity: "Methyl 2-oxoacetate derivatives in heterocyclic synthesis." ChemicalBook.

-

-

Asymmetric Reduction Methodology

- CBS Reduction Mechanism: Corey, E. J., et al. "Practical enantioselective reduction of ketones using chiral oxazaborolidines." Journal of the American Chemical Society.

-

Enzymatic Alternatives: "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate..." MDPI Catalysts.

- Heterocycle Synthesis (Quinoxalines): Condensation Protocols: "Synthesis of quinoxaline derivatives via condensation of 1,2-diamines and 1,2-dicarbonyls." Organic Chemistry Portal.

-

Compound Specific Data

Sources

Precision Asymmetric Reduction of Methyl 2-(2-fluorophenyl)-2-oxoacetate

Executive Summary & Strategic Importance

Methyl 2-(2-fluorophenyl)-2-oxoacetate is a critical

This guide details two high-fidelity protocols for the asymmetric reduction of this substrate to yield (S)-Methyl 2-(2-fluorophenyl)-2-hydroxyacetate with >98% ee:

-

Chemocatalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

-

Biocatalysis: Ketoreductase (KRED) mediated enzymatic reduction.

The "Ortho-Fluorine" Challenge

Unlike simple phenyl analogs, the 2-fluorine substituent introduces unique challenges:

-

Steric Repulsion: The Van der Waals radius of fluorine (1.47 Å) creates steric pressure at the reaction center, necessitating catalysts with specific "pockets" to accommodate the ortho-substituent.

-

Electronic Deactivation: The inductive electron-withdrawing nature of fluorine lowers the Lewis basicity of the carbonyl oxygen, potentially slowing coordination-dependent catalytic cycles.

Chemocatalytic Protocol: Ru-ATH

Mechanism: Metal-Ligand Bifunctional Catalysis (Outer Sphere)

The Gold Standard for

Reaction Scheme & Causality

The reaction utilizes formic acid as the hydrogen source.[1] The catalyst, RuCl(p-cymene)[(S,S)-TsDPEN] , operates via a bifunctional mechanism where the amine proton of the ligand and the hydride of the ruthenium activate the substrate simultaneously.

-

Why (S,S)-TsDPEN? The chiral diamine backbone creates a rigid chiral environment. For

-keto esters, the "lock-and-key" fit usually dictates that (S,S)-ligands yield the (S)-alcohol (verify with specific screening, as ortho-F can invert expected induction models due to dipole alignment). -

Why Formic Acid/TEA? It is an irreversible hydrogen donor, driving the equilibrium to completion, unlike isopropanol which is reversible.

Detailed Protocol

Materials:

-

Substrate: Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

-

H-Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio)

-

Solvent: Dry DMF or CH2Cl2 (DMF accelerates the rate for hindered substrates)

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask under

, dissolve the Ru-precatalyst (10 mg, 0.015 mmol) in degassed DMF (2 mL). -

Substrate Addition: Add the substrate (273 mg, 1.5 mmol) to the vessel.

-

Initiation: Cool the mixture to 0°C (to maximize enantioselectivity). Add the HCOOH/TEA mixture (0.5 mL, excess) dropwise via syringe.

-

Note: Gas evolution (

) will occur. Ensure proper venting through a bubbler.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12–18 hours.

-

Self-Validation Point (TLC): Monitor using Hexane:EtOAc (80:20). The starting material (

-keto ester) is UV active and typically runs higher (

-

-

Quench & Workup: Pour the mixture into water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with saturated

(to remove residual formic acid) and Brine. Dry over -

Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient 9:1 to 4:1).

Expected Yield: 90–95% Expected ee: >96% (determined by Chiral HPLC).

Biocatalytic Protocol: Enzymatic Reduction

Mechanism: Stereospecific Hydride Transfer via NADPH

For applications requiring strict "Green Chemistry" compliance or higher optical purity (>99% ee), Biocatalysis is superior.

System Design

We employ a Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

-

KRED: Selects the si- or re-face of the ketone based on the enzyme pocket geometry.

-

GDH: Regenerates NADPH from NADP+ using Glucose as the sacrificial reductant.

Detailed Protocol

Materials:

-

Enzyme: KRED Screening Kit (e.g., Codexis or similar). Start with KRED-P1 series for aromatic keto esters.

-

Cofactor: NADP+ (1.0 mM initial conc.)

-

Recycling: GDH (50 U) + Glucose (1.5 eq relative to substrate).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure:

-

Buffer Prep: Prepare 20 mL of phosphate buffer (pH 7.0) containing 1 mM

(stabilizes the enzyme). -

Substrate Solution: Dissolve Methyl 2-(2-fluorophenyl)-2-oxoacetate (200 mg) in DMSO (0.5 mL). Do not exceed 5-10% v/v DMSO in the final mix to avoid enzyme denaturation.

-

Reaction Assembly:

-

Incubation: Stir at 30°C at 150 rpm for 24 hours.

-

Control: Maintain pH at 7.0 using an autotitrator with 1M NaOH (Gluconic acid production lowers pH).

-

-

Workup: Add EtOAc (20 mL) and centrifuge to separate the emulsion (protein layer). Extract the aqueous phase twice.

-

Filtration: Pass the organic phase through a Celite pad to remove protein aggregates.

Analytical Validation (Self-Validating Systems)

Trust is built on verification. Use these methods to validate your product.

Chiral HPLC Method[4][5][6]

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5

m). -

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Indicative):

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer: ~15.2 min

-

Note: Run a racemic standard first to confirm separation.

-

NMR Characterization

The ortho-fluorine provides a distinct handle in

-

NMR (400 MHz,

- NMR: The shift of the ortho-F will move slightly upfield upon reduction of the adjacent carbonyl group due to the change in hybridization and electronic environment.

Mechanistic & Workflow Visualization

Diagram 1: Ru-ATH Catalytic Cycle

This diagram illustrates the outer-sphere mechanism where the substrate does not bind directly to the metal, but interacts via the ligand—crucial for hindered ortho-F substrates.

Caption: Figure 1. Noyori-Ikariya Catalytic Cycle.[4] The transition state (yellow) highlights the critical H-bonding network that dictates enantioselectivity.

Diagram 2: Process Decision Matrix

Use this workflow to decide between Chemocatalysis and Biocatalysis based on project constraints.

Caption: Figure 2. Strategic selection guide for choosing the optimal reduction protocol based on operational requirements.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or ortho-F steric hindrance. | 1. Increase Temp to 40°C.2. Switch solvent to DMF (stabilizes charged intermediates).3. Degas solvents thoroughly (Ru-H is air sensitive). |

| Low ee (<90%) | Temperature too high or "Leakage" pathway. | 1. Cool reaction to -10°C. Slower rate often improves stereoselection.2. Check ligand purity (ensure >99% optical purity of TsDPEN). |

| Product Racemization | Basic workup conditions. | |

| Emulsion (Bio-Route) | Protein denaturation at interface. | Add 5% Isopropanol to the extraction solvent or filter through a Celite/Solka-Floc pad before separation. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

-

Hollmann, F., et al. (2011).

-keto esters. Green Chemistry, 13, 226-265. -

Daicel Chiral Technologies. (2023). Application Note: Separation of Mandelic Acid Derivatives on CHIRALCEL OD-H.

Sources

Application Notes & Protocols: Leveraging Methyl 2-(2-fluorophenyl)-2-oxoacetate in Advanced Condensation Reactions

Abstract

Methyl 2-(2-fluorophenyl)-2-oxoacetate stands as a pivotal starting material in modern synthetic chemistry, particularly for the construction of complex heterocyclic scaffolds relevant to the pharmaceutical and materials science sectors. Its unique structure, featuring a highly reactive α-ketoester moiety adjacent to a sterically demanding and electronically influential 2-fluorophenyl group, offers a versatile platform for a range of condensation reactions. This guide provides an in-depth exploration of two key transformations: the Knoevenagel condensation for the synthesis of functionalized alkenes and a cyclocondensation reaction for the assembly of 1,5-benzodiazepine derivatives, a privileged scaffold in medicinal chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale to ensure reproducible, high-yield outcomes.

Introduction: The Synthetic Utility of an α-Ketoester

Methyl 2-(2-fluorophenyl)-2-oxoacetate is more than a simple building block; it is an activated electrophile designed for strategic C-C and C-N bond formation. The molecule possesses two key electrophilic sites: the ketone carbonyl and the ester carbonyl. The ketone is significantly more reactive towards nucleophiles, a characteristic that is central to its synthetic applications. Condensation reactions, where two molecules combine, often with the elimination of a small molecule like water, are fundamental transformations that leverage this reactivity.[1][2]

The presence of the 2-fluorophenyl group introduces specific electronic and steric properties. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the adjacent ketone, while its position offers a potential site for further functionalization or can influence the conformation of the final products. This guide will detail robust protocols for harnessing these features in two distinct, high-impact condensation reactions.

Physicochemical & Safety Data

Proper handling and characterization are paramount for successful and safe experimentation. The table below summarizes key data for the title compound.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₇FO₃ | - |

| Molecular Weight | 182.15 g/mol | - |

| Appearance | Typically a liquid or low-melting solid | Based on similar structures |

| Purity | ≥ 98% (HPLC) | Typical commercial grade[3] |

| Storage | Store at room temperature or refrigerated (2-8°C) | |

| Safety | Handle with standard laboratory PPE (gloves, safety glasses). Avoid inhalation and skin contact. Consult the material's specific Safety Data Sheet (SDS) before use. | General laboratory practice |

Protocol I: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a cornerstone of organic synthesis, creating α,β-unsaturated compounds through the reaction of a carbonyl group with an active methylene compound.[4][5] In this protocol, we react Methyl 2-(2-fluorophenyl)-2-oxoacetate with malononitrile, catalyzed by a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Principle & Rationale

The reaction is initiated by the deprotonation of the active methylene compound (malononitrile) by the base (DBU) to form a stabilized carbanion (enolate).[6] This potent nucleophile then attacks the electrophilic ketone carbonyl of the α-ketoester. The resulting aldol-type adduct rapidly undergoes dehydration, a process driven by the formation of a highly conjugated system, to yield the final product.[7]

Scientist's Note: The choice of DBU as a catalyst is strategic. It is a strong, non-nucleophilic base, which minimizes side reactions like ester hydrolysis that could occur with bases like NaOH or KOH.[6][8] The reaction is often efficient at room temperature, preserving sensitive functional groups.

Experimental Workflow Diagram

Caption: Workflow for the Knoevenagel condensation protocol.

Detailed Step-by-Step Protocol

Materials:

-

Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 eq)

-

Malononitrile (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Add malononitrile (1.1 eq) to the solution and stir for 2 minutes.

-

Add DBU (0.2 eq) dropwise to the stirring mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield the pure product.

Expected Results & Characterization

-

Yield: Typically >85%.

-

Appearance: A pale yellow solid or oil.

-

¹H NMR: Expect to see the disappearance of the malononitrile CH₂ protons and the appearance of characteristic signals for the aromatic rings and the methyl ester.

-

¹³C NMR: Appearance of new signals for the C=C double bond in the 100-150 ppm range and a signal for the nitrile (-CN) group around 115 ppm.

-

IR Spectroscopy: A strong absorption band around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₂H₇FN₂O₂) should be observed.

Protocol II: Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepines via cyclocondensation of an o-phenylenediamine with a 1,3-dielectrophile is a powerful and widely used method.[9] Methyl 2-(2-fluorophenyl)-2-oxoacetate serves as an excellent 1,3-dielectrophile precursor, reacting with o-phenylenediamine (OPDA) to form a medicinally important seven-membered ring system.[9][10]

Principle & Rationale

This reaction proceeds in a stepwise manner under acidic catalysis. First, one amino group of OPDA attacks the highly reactive ketone carbonyl to form a carbinolamine intermediate, which then dehydrates to form an imine. The second, pendant amino group then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by cyclization and elimination of methanol to furnish the final 1,5-benzodiazepine-2-one core.

Scientist's Note: Acetic acid often serves as both the catalyst and the solvent. It protonates the carbonyl oxygen, increasing its electrophilicity, and facilitates the dehydration and cyclization steps.[9] The reaction is typically heated to overcome the activation energy for the intramolecular cyclization step.

Reaction Mechanism Diagram

Caption: Simplified mechanism for 1,5-benzodiazepine synthesis.

Detailed Step-by-Step Protocol

Materials:

-

Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 eq)

-

o-Phenylenediamine (OPDA) (1.0 eq)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.

-

Add Methyl 2-(2-fluorophenyl)-2-oxoacetate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 120°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Slowly pour the cooled mixture into a beaker of ice-cold water with stirring.

-

Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. This will precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Results & Characterization

-

Yield: 70-90%.

-

Appearance: Typically an off-white to yellow crystalline solid.

-

¹H NMR: The spectrum will be complex but should show characteristic signals for the two distinct aromatic rings and a broad singlet for the N-H proton of the amide.

-

¹³C NMR: Confirmation of the carbonyl carbon of the amide (~165-170 ppm) and the imine-like carbon (~150-160 ppm).

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the final benzodiazepine product (C₁₅H₁₀FN₂O).

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield (Protocol I) | Inactive catalyst (DBU degraded by moisture). Insufficiently active methylene compound. | Use freshly opened or distilled DBU. Ensure the active methylene compound is pure. |

| Incomplete Reaction (Protocol II) | Insufficient heating time or temperature. Catalyst concentration too low. | Increase reflux time and monitor by TLC. Ensure sufficient acetic acid is used. |

| Formation of Side Products | Protocol I: Hydrolysis of the ester. Protocol II: Self-condensation of OPDA or ketoester. | Use anhydrous solvents and a non-nucleophilic base like DBU for Protocol I. Ensure stoichiometric balance and controlled heating for Protocol II. |

| Purification Difficulties | Product is highly polar and streaks on silica gel. Product co-elutes with impurities. | For polar products, try a different solvent system (e.g., Dichloromethane/Methanol). Consider recrystallization as an alternative to chromatography. |

Conclusion

Methyl 2-(2-fluorophenyl)-2-oxoacetate is a powerful and versatile reagent for constructing molecular complexity. The protocols detailed in this guide for Knoevenagel and benzodiazepine syntheses represent reliable and high-yielding methods for its application. By understanding the rationale behind catalyst choice, reaction conditions, and workup procedures, researchers can confidently adapt and apply these methods to generate novel compounds for drug discovery and materials science. The inherent reactivity of the α-ketoester functionality ensures its continued prominence as a key building block in synthetic organic chemistry.

References

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. MSU Chemistry. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions. Chemistry LibreTexts. Retrieved from [Link]

- Reddy, T. I., & Varma, R. S. (1997). Bismuth salt-catalyzed Knoevenagel condensation in solution and solvent-free conditions. Tetrahedron Letters, 38(10), 1721-1724. (Note: A representative academic source for Knoevenagel conditions.)

-

Shan, W., Zhang, Y., & Tang, J. (2012). A simple and efficient protocol for Knoevenagel condensation in presence of the diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry, 24(2), 653-656. Retrieved from [Link]

-

Li, Y., Wu, M., & Huang, J. (2007). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Chinese Journal of Organic Chemistry, 27(5), 658-662. Retrieved from [Link]

-

Balasubramanian, S., & Mugesh, G. (2014). A simple and versatile method for the synthesis of 1,5-benzodiazepines. Catalysis Science & Technology, 4, 2938-2947. Retrieved from [Link]

-

Jarikote, D. V., Siddiqui, S. A., & Rajagopal, R. (2003). A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA) and ketones in the presence of catalytic amount of H-MCM-22. Catalysis Communications, 4(12), 655-658. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-chlorophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. carlroth.com [carlroth.com]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]